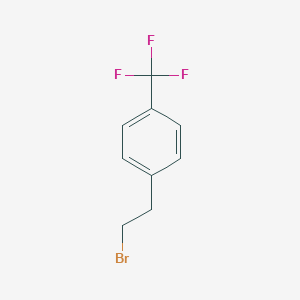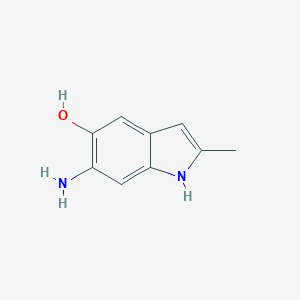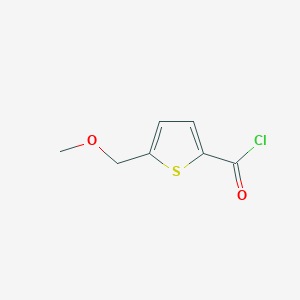
(9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid, also known as 12-hydroxy-9,10-octadecadienoic acid (12-HODE) is a naturally occurring fatty acid that is a major component of the lipoxygenase (LOX) pathway. This pathway is responsible for the production of various eicosanoids, which are important signaling molecules that play a role in many physiological processes. 12-HODE is produced from linoleic acid by the enzyme LOX and is the precursor to many other eicosanoids, such as 12-hydroxyeicosatetraenoic acid (12-HETE).
科学的研究の応用
Chemistry and Structure Analysis
- Regio- and Stereochemical Analysis : This compound's chemical structure allows for detailed regio- and stereochemical analysis, essential in understanding its behavior and applications in various chemical and biological processes. For example, Hamberg (1991) demonstrated the chemical characterization of trihydroxyoctadecenoic acids, crucial for designing methods for analyzing these acids in different sources (Hamberg, 1991).
Biological and Pharmacological Implications
- Enzymatic Reactions and Metabolism : The enzymatic transformations involving this compound are significant in biological systems. Thomas et al. (2013) investigated the stereospecificity and regioselectivity of enzymatic transformations, providing insights into biological synthesis and metabolism of such compounds (Thomas et al., 2013).
- Role in Disease and Health : The compound’s derivatives and metabolites are associated with various disease states and biological functions. Hildreth et al. (2020) reviewed the roles of linoleic acid metabolites in health and disease, highlighting the importance of understanding these compounds in a medical context (Hildreth et al., 2020).
Analytical Techniques and Synthesis
- Analytical Method Development : Research by Song et al. (2016) focused on developing analytical methods for determining this compound and its related derivatives in cured meat products, indicating its relevance in food science and safety (Song et al., 2016).
- Synthesis and Characterization : The synthesis and characterization of hydroxylated derivatives of linoleic acid, as explored by Li et al. (2009), are pivotal in understanding the chemical nature and potential applications of these compounds (Li et al., 2009).
Potential Uses and Applications
- Agricultural and Environmental Implications : Research by Wennman and Oliw (2013) showed that certain fungal species secrete enzymes that transform linoleic acid into metabolites, including those structurally similar to (9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid. This suggests potential applications in agriculture and environmental studies (Wennman & Oliw, 2013).
作用機序
Target of Action
The primary target of (9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism of higher organisms.
Mode of Action
It is known that pparγ ligands, such as this compound, bind to the receptor and modulate its activity . This can lead to changes in gene expression and subsequent alterations in cellular function.
Biochemical Pathways
Given the role of pparγ, it is likely that the compound influences pathways related to lipid metabolism, glucose homeostasis, and inflammation .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological processes regulated by PPARγ. These could include changes in lipid and glucose metabolism, modulation of inflammatory responses, and effects on cell differentiation and proliferation .
特性
| { "Design of the Synthesis Pathway": "The synthesis of (9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Stearic acid", "Sodium hydroxide", "Sodium borohydride", "Sodium periodate", "Sodium metabisulfite", "Hydrogen peroxide", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "The synthesis pathway can be divided into three major steps.", "Step 1: Preparation of (9Z)-9-hydroxyoctadec-12-enoic acid", "- Stearic acid is treated with sodium hydroxide to form the sodium salt of stearic acid.", "- The sodium salt is then reacted with sodium borohydride to reduce the carbonyl group at the 9-position to an alcohol group.", "- The resulting alcohol is then oxidized with sodium periodate to form the aldehyde group at the 9-position.", "- The aldehyde is then reduced with sodium borohydride to form the alcohol at the 9-position.", "- The alcohol is then selectively oxidized with sodium periodate to form the carboxylic acid group at the 12-position, yielding (9Z)-9-hydroxyoctadec-12-enoic acid.", "Step 2: Preparation of (9S,10R)-9,10-dihydroxyoctadec-12-enoic acid", "- (9Z)-9-hydroxyoctadec-12-enoic acid is treated with sodium metabisulfite and hydrogen peroxide to form the epoxide at the 10,11-position.", "- The epoxide is then selectively opened at the 10-position with sodium bicarbonate to form (9S,10R)-9,10-dihydroxyoctadec-12-enoic acid.", "Step 3: Preparation of (9S,10R,12Z)-9,10-dihydroxy-12-octadecenoic acid", "- (9S,10R)-9,10-dihydroxyoctadec-12-enoic acid is treated with ethyl acetate and methanol to form the methyl ester.", "- The methyl ester is then hydrolyzed with sodium hydroxide to form (9S,10R,12Z)-9,10-dihydroxy-12-octadecenoic acid." ] } | |
| 263399-34-4 | |
分子式 |
C18H34O4 |
分子量 |
314.5 g/mol |
IUPAC名 |
(Z,9R,10R)-9,10-dihydroxyoctadec-12-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h7,10,16-17,19-20H,2-6,8-9,11-15H2,1H3,(H,21,22)/b10-7-/t16-,17-/m1/s1 |
InChIキー |
XEBKSQSGNGRGDW-GJWDQICYSA-N |
異性体SMILES |
CCCCC/C=C\C[C@H]([C@@H](CCCCCCCC(=O)O)O)O |
SMILES |
CCCCCC=CCC(C(CCCCCCCC(=O)O)O)O |
正規SMILES |
CCCCCC=CCC(C(CCCCCCCC(=O)O)O)O |
物理的記述 |
Solid |
同義語 |
Leukotoxin diol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B163338.png)


![2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B163346.png)


![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)
